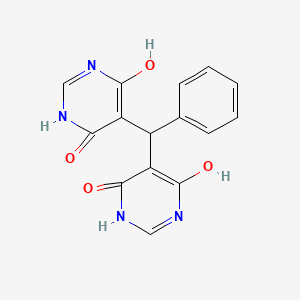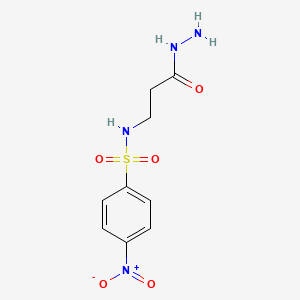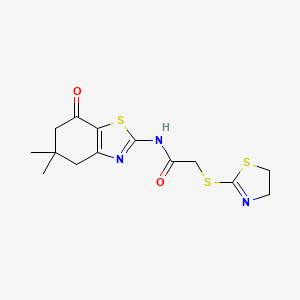
5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone), also known as PMPH, is a compound that has gained attention in the scientific community for its potential applications in various fields.
Aplicaciones Científicas De Investigación
5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has been studied for its potential applications in various fields, including medicine, materials science, and agriculture. In medicine, 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has been shown to have antioxidant and anti-inflammatory properties, making it a potential candidate for the treatment of various diseases such as cancer and Alzheimer's disease. In materials science, 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has been used as a building block for the synthesis of novel materials with unique properties. In agriculture, 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has been shown to have potential as a plant growth regulator, improving the yield and quality of crops.
Mecanismo De Acción
The mechanism of action of 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) is not fully understood, but it is believed to act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has also been shown to inhibit the activity of certain enzymes involved in inflammation, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
Studies have shown that 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has a variety of biochemical and physiological effects. In vitro studies have shown that 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) can inhibit the growth of cancer cells and reduce oxidative stress in cells. In animal studies, 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has been shown to improve cognitive function and reduce inflammation in the brain. 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) has also been shown to have a protective effect on the liver, reducing oxidative damage and improving liver function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) is its simple synthesis method, which makes it easy to obtain in large quantities. 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) is also relatively stable and can be stored for long periods of time. However, one limitation of 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) is its low solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research on 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone). One area of interest is its potential as a therapeutic agent for the treatment of various diseases. Further studies are needed to determine the optimal dosage and delivery method for 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) in humans. Another area of interest is the synthesis of novel materials using 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) as a building block. Finally, more research is needed to fully understand the mechanism of action of 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) and its effects on various biological systems.
In conclusion, 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) is a compound with potential applications in various fields, including medicine, materials science, and agriculture. Its simple synthesis method, stability, and potential therapeutic properties make it an interesting compound for further research. However, more studies are needed to fully understand its mechanism of action and potential limitations.
Métodos De Síntesis
5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) can be synthesized through a simple condensation reaction between 2,4,6-trihydroxypyrimidine and benzaldehyde in the presence of a catalyst. This reaction results in the formation of 5,5'-(phenylmethylene)bis(6-hydroxy-4(3H)-pyrimidinone) as a yellow crystalline solid.
Propiedades
IUPAC Name |
4-hydroxy-5-[(4-hydroxy-6-oxo-1H-pyrimidin-5-yl)-phenylmethyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O4/c20-12-10(13(21)17-6-16-12)9(8-4-2-1-3-5-8)11-14(22)18-7-19-15(11)23/h1-7,9H,(H2,16,17,20,21)(H2,18,19,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDGRTKGSCFZDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=C(N=CNC2=O)O)C3=C(N=CNC3=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(5-{[1-(4-bromophenyl)-3,5-dioxo-4-pyrazolidinylidene]methyl}-2-furyl)benzoic acid](/img/structure/B5176690.png)
![N-[2-(butyrylamino)-1,3-benzothiazol-6-yl]-2-methoxybenzamide](/img/structure/B5176697.png)
![N-[4-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetamide](/img/structure/B5176705.png)
![2-[1,7-dimethyl-2,4-dioxo-5-(1-piperidinylcarbonyl)-1,4-dihydropyrido[2,3-d]pyrimidin-3(2H)-yl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5176706.png)

![4-[(6-chloro-1,3-benzodioxol-5-yl)methylene]-2-(ethylthio)-1,3-thiazol-5(4H)-one](/img/structure/B5176714.png)
![2-[1-methyl-2-oxo-2-(4,4,8-trimethyl-1-thioxo-1,4-dihydro-5H-[1,2]dithiolo[3,4-c]quinolin-5-yl)ethyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5176720.png)

![[1-(9-anthrylmethyl)-2-piperidinyl]methanol](/img/structure/B5176731.png)

![6-(dimethylamino)-N-ethyl-N-[(1-methyl-1H-imidazol-2-yl)methyl]nicotinamide](/img/structure/B5176779.png)
![11-(2,6-difluorophenyl)-3-(4-methoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B5176798.png)
![1,1'-[1,4-butanediylbis(oxy)]bis(2-chlorobenzene)](/img/structure/B5176804.png)
![4-(5-{[1-(2-fluorophenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}-2-furyl)-3-methylbenzoic acid](/img/structure/B5176806.png)